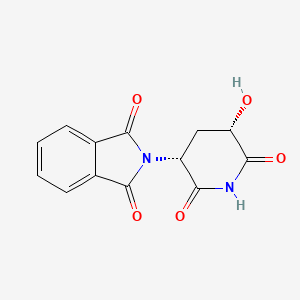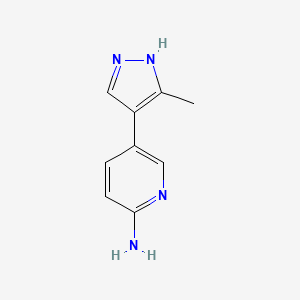
5-methoxy-N,N-dimethylpyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-N,N-dimethylpyrimidine-2-carboxamide is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-N,N-dimethylpyrimidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine derivative and dimethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, and under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to ensure consistent quality and yield. The process may also include continuous monitoring and optimization to achieve cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-N,N-dimethylpyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-methoxy-N,N-dimethylpyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism by which 5-methoxy-N,N-dimethylpyrimidine-2-carboxamide exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Pyrimidine-2-carboxamide: A closely related compound without the methoxy and dimethyl groups.
5-Methoxy-N-methylpyrimidine-2-carboxamide: Similar to the target compound but with only one methyl group.
N,N-Dimethylpyrimidine-2-carboxamide: Similar to the target compound but without the methoxy group.
Uniqueness: 5-Methoxy-N,N-dimethylpyrimidine-2-carboxamide is unique due to the presence of both methoxy and dimethyl groups, which can significantly influence its chemical properties and biological activities compared to its analogs.
This comprehensive overview highlights the importance and versatility of this compound in various fields. Its synthesis, reactions, applications, and mechanisms of action make it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
5-methoxy-N,N-dimethylpyrimidine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c1-11(2)8(12)7-9-4-6(13-3)5-10-7/h4-5H,1-3H3 |
Clave InChI |
AQZMAPVOVNTYHH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=NC=C(C=N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)
![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
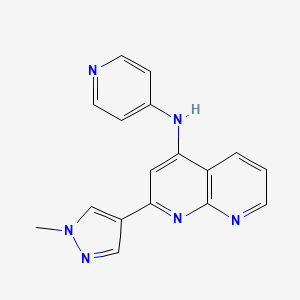
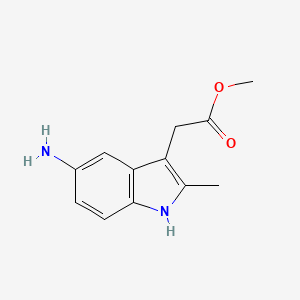
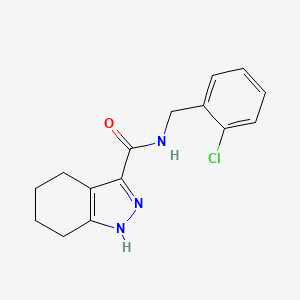
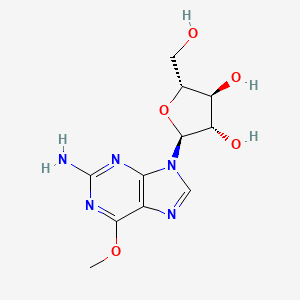
![1-ethyl-9H-pyrano[3,4-b]indol-3-one](/img/structure/B15358796.png)
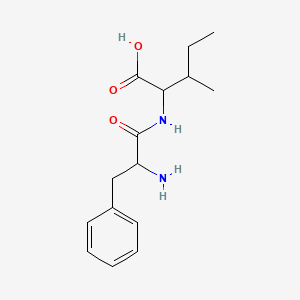
![2-Thieno[3,2-b]pyridin-5-yl-ethylamine](/img/structure/B15358807.png)

